

Degradation pathways of 2-Isopropyl-1H-imidazole sulphate under experimental conditions.

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Compound of Interest

Compound Name: 2-Isopropyl-1H-imidazole sulphate

Cat. No.: B12659199

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Technical Support Center: Degradation of 2-Isopropyl-1H-imidazole Sulphate

This technical support center provides guidance on investigating the degradation pathways of **2-Isopropyl-1H-imidazole sulphate**. The information is based on established principles of imidazole chemistry and forced degradation studies for pharmaceutical compounds, as specific degradation data for this exact salt is not readily available in the literature.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of **2-Isopropyl-1H-imidazole sulphate** under normal storage conditions?

A1: 2-Isopropyl-1H-imidazole is generally stable under normal conditions.^[1] As a salt, **2-Isopropyl-1H-imidazole sulphate** is expected to be a crystalline solid with relatively good stability. For long-term storage, it is recommended to keep it in a cool, dry place, protected from light and moisture.

Q2: What are the likely degradation pathways for **2-Isopropyl-1H-imidazole sulphate** under stress conditions?

A2: Based on the chemistry of imidazole and its derivatives, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation. Thermal degradation is also possible at elevated temperatures.

- **Hydrolysis:** The imidazole ring is generally stable to hydrolysis. However, under strongly acidic or basic conditions, especially with heat, ring-opening could potentially occur. Studies on other imidazole derivatives have shown hydrolysis can lead to the formation of ring-opened products.[2]
- **Oxidation:** The imidazole ring is susceptible to oxidation, which can be initiated by hydroxyl radicals, peroxides, or atmospheric oxygen.[3] This can lead to the formation of hydroxylated derivatives, ring-opened products like N,N'-diformylformamidine, or further degradation into smaller molecules.[3]
- **Photodegradation:** Imidazole-containing compounds can be sensitive to photodegradation, especially in solution when exposed to UV light.[4] This can lead to complex reaction pathways, including oxidation and ring cleavage.
- **Thermal Degradation:** While generally thermally stable, at high temperatures, thermal decomposition can lead to the release of gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Q3: What are the recommended analytical techniques to study the degradation of **2-Isopropyl-1H-imidazole sulphate**?

A3: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[5][6] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is crucial for the identification and structural elucidation of the degradation products.[6]

Troubleshooting Guides

Q1: I am performing a forced degradation study, but I am not seeing any significant degradation. What should I do?

A1: If you observe less than 5-10% degradation, your stress conditions may be too mild. Consider the following adjustments:

- Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), or increase the temperature (e.g., to 50-70°C).[6]
- Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 10% H₂O₂) or extend the exposure time.
- Thermal: Increase the temperature in increments of 10-20°C.
- Photolysis: Ensure the light source provides sufficient energy (as per ICH Q1B guidelines) and increase the exposure time.

Q2: My mass balance in the degradation study is below 90%. What could be the reasons?

A2: Poor mass balance can be due to several factors:

- Formation of non-chromophoric products: Some degradation products may not have a UV chromophore and are therefore not detected by the UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help.
- Formation of volatile products: Degradation may lead to volatile compounds that are lost during sample preparation or analysis.
- Precipitation of degradants: Some degradation products might not be soluble in the analysis solvent. Check for any precipitates in your stressed samples.
- Adsorption of compounds: The parent compound or degradation products might be adsorbing to the sample vials or HPLC column.

Q3: I see many small peaks in the chromatogram of my stressed sample. How do I know which ones are significant?

A3: Focus on the peaks that are not present in the unstressed control sample. According to regulatory guidelines, degradation products present at a level of 0.1% or higher should generally be reported and identified. Use a PDA detector to check for peak purity and to see if

the spectral data of the small peaks are similar to the parent compound, which might indicate they are related impurities.

Quantitative Data from Analogous Degradation Studies

The following table summarizes typical degradation percentages observed for imidazole derivatives under various forced degradation conditions. This is for illustrative purposes to guide your experimental design.

Stress Condition	Reagent/Parameter	Duration	Temperature	Typical Degradation (%)	Potential Degradation Products
Acid Hydrolysis	1 M HCl	24 hours	60°C	5 - 15%	Ring-opened products
Base Hydrolysis	1 M NaOH	8 hours	60°C	10 - 20%	Ring-opened products, formamides
Oxidative	10% H ₂ O ₂	24 hours	Room Temp	15 - 30%	Hydroxylated imidazoles, N-oxides, ring cleavage products
Thermal	Dry Heat	48 hours	100°C	< 5%	Minor decomposition products
Photolytic (Solution)	ICH compliant light source	24 hours	Room Temp	10 - 25%	Photo-oxidation products, complex mixtures

Experimental Protocols

The following are generalized protocols for performing forced degradation studies on **2-Isopropyl-1H-imidazole sulphate**. The concentration of the compound and the conditions should be optimized for your specific study.

1. Preparation of Stock Solution: Prepare a stock solution of **2-Isopropyl-1H-imidazole sulphate** at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

2. Acid Hydrolysis:

- To 1 mL of the stock solution, add 1 mL of 1 M HCl.
- Keep the solution at 60°C for 24 hours.
- At appropriate time points, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Base Hydrolysis:

- To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
- Keep the solution at 60°C for 8 hours.
- At appropriate time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for analysis.

4. Oxidative Degradation:

- To 1 mL of the stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature for 24 hours, protected from light.
- Withdraw an aliquot and dilute with the mobile phase for analysis.

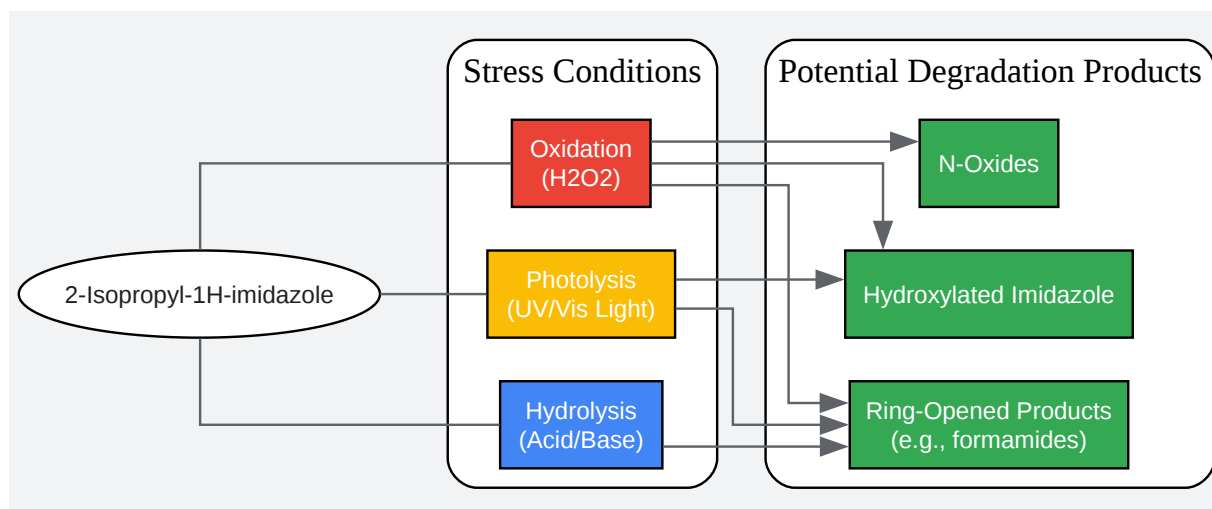
5. Thermal Degradation:

- Place the solid compound in a petri dish and expose it to dry heat at 100°C for 48 hours.
- Dissolve the stressed solid in a suitable solvent and dilute for analysis.

6. Photolytic Degradation:

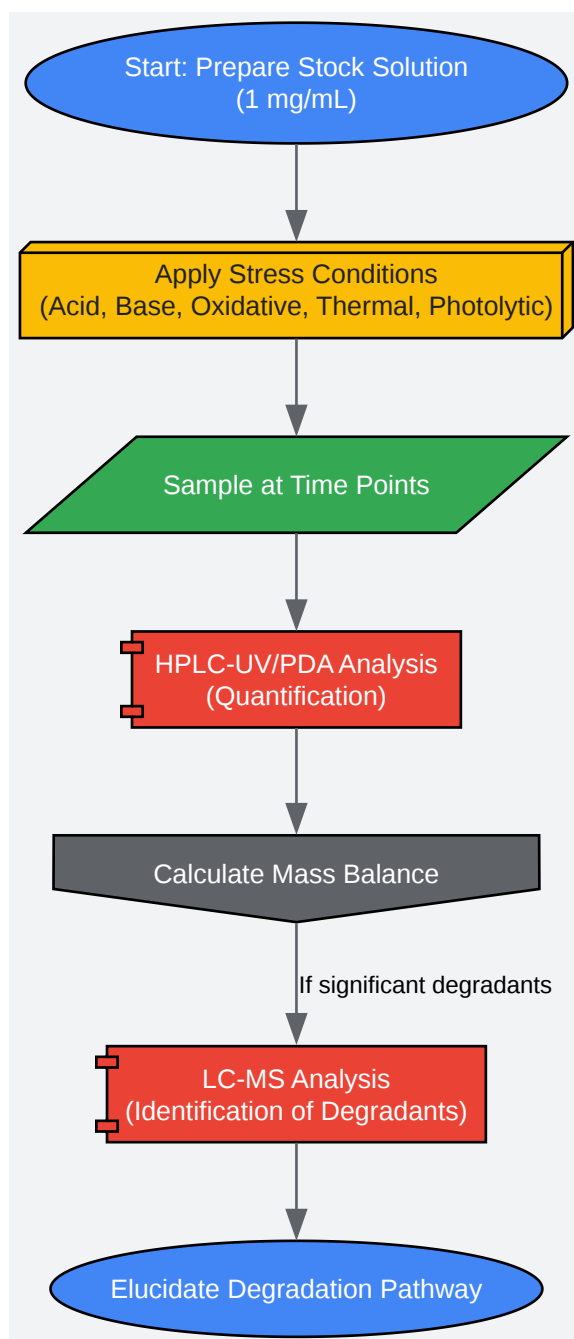
- Expose a solution of the compound (e.g., 0.1 mg/mL) in a transparent container to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
- A control sample should be kept under the same conditions but protected from light (e.g., wrapped in aluminum foil).
- Analyze the samples at appropriate time points.

Visualizations



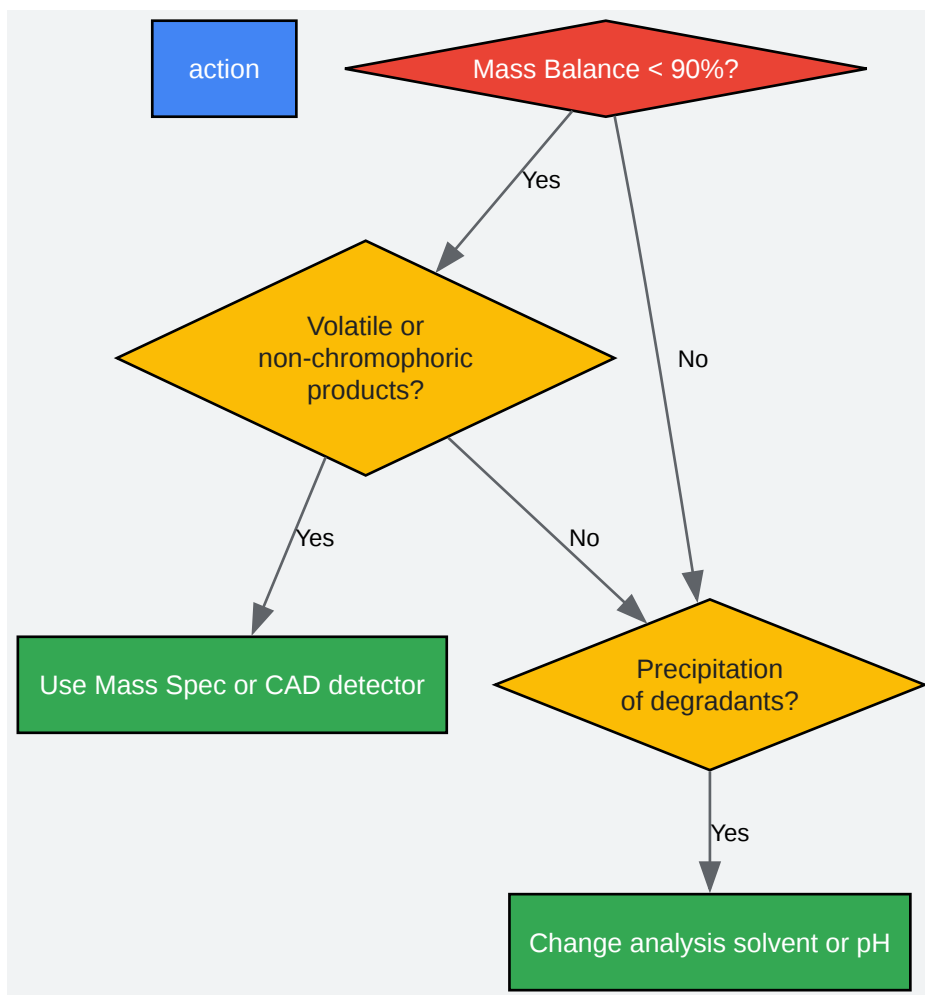
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Caption: Potential degradation pathways of the 2-isopropyl-1H-imidazole moiety.



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Caption: Experimental workflow for a forced degradation study.



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